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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of ATTO 465
maleimide, a fluorescent label widely used in life sciences for applications such as the labeling
of proteins, DNA, and RNA.[1][2] Key characteristics of this dye include strong absorption, high
fluorescence quantum yield, significant Stokes shift, and good water solubility.[1][2][3]

Core Photophysical & Chemical Properties

The quantitative data for ATTO 465 maleimide and its carboxy derivative are summarized
below. These parameters are crucial for designing and interpreting fluorescence-based
experiments.
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Property

Value

Conditions

Reference

Molar Extinction

Coefficient (emax)

7.5x104 M-1 cm-1

In aqueous solution

[2131(4]

75,000 M-1cm-1

At 453 nm in H20

[5]

Quantum Yield (nfl) 75% [1][2][4]
70% [3]
0.75 In Ethanol [5]

In polar solvents like
~0.32 [5]

water
Absorption Maximum )

453 nm In aqueous solution [2][3]
(Aabs)
Emission Maximum )

506 nm In aqueous solution [2][6]
(AfD)
508 nm [1114]
Fluorescence Lifetime

5.0 ns [1][2][4]
(fl)
Molecular Weight

518 g/mol [2]141[7]
(MW)
Correction Factor

1.09 [21[3]
(CF260)
1.12 [1]14]
Correction Factor

0.48 [2][3]

(CF280)

0.54

[1](4]

Experimental Protocols

Detailed methodologies for determining the quantum yield and extinction coefficient, as well as

a standard protein labeling protocol, are provided below.
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Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield (®F) is
the comparative method, which involves using a well-characterized standard with a known
guantum vyield.[8] The principle is that solutions of a standard and a test sample with identical
absorbance at the same excitation wavelength are assumed to be absorbing the same number
of photons.[8]

Methodology:

o Standard and Sample Preparation: Prepare a series of dilutions for both the standard and
the ATTO 465 maleimide sample in the same solvent. To minimize re-absorption effects, the
absorbance of the solutions in a 10 mm fluorescence cuvette should not exceed 0.1 at or
above the excitation wavelength.[8]

o Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the
standard and the sample. Note the absorbance at the chosen excitation wavelength.

» Fluorescence Measurement: Record the fully corrected fluorescence spectrum for each
solution in a standard 10 mm path length fluorescence cuvette.[8] Calculate the integrated
fluorescence intensity (the area under the emission spectrum).

o Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the
standard and the sample.

e Quantum Yield Calculation: The quantum yield of the sample (®X) is calculated using the
following equation:[8]

®dX = OST * (GradX / GradST) * (nX2 / nST2)
Where:
o ®ST is the quantum yield of the standard.

o GradX and GradST are the gradients from the plots of integrated fluorescence intensity
versus absorbance for the sample and standard, respectively.
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o nX and nST are the refractive indices of the sample and standard solutions, respectively (if
the same solvent is used, this term equals 1).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (€) is a measure of how strongly a substance absorbs light at a
particular wavelength. It is determined using the Beer-Lambert law.[9]

Methodology:

e Solution Preparation: Prepare a stock solution of ATTO 465 maleimide of a known
concentration in a suitable solvent (e.g., DMSO, DMF).[1][7] From this stock, prepare a

series of dilutions.

o Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each
dilution at the absorption maximum (Amax) of ATTO 465 (approximately 453 nm). Use a
cuvette with a known path length (typically 1 cm).

o Data Analysis: Plot the measured absorbance at Amax against the molar concentration of the
prepared solutions.

» Extinction Coefficient Calculation: The Beer-Lambert law is given by the equation:[9]
A=g*c*|
Where:
o Ais the absorbance.
o ¢ is the molar extinction coefficient (in M-1cm-1).
o cis the molar concentration of the substance.
o |is the path length of the cuvette in cm.

The molar extinction coefficient is determined from the slope of the line in the plot of
absorbance versus concentration (Slope = € * |).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.mtoz-biolabs.com/how-to-measure-the-extinction-coefficient-of-a-fluorescent-protein.html
https://www.benchchem.com/product/b15556988?utm_src=pdf-body
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20465.pdf
https://downloads.leica-microsystems.com/ATTO%20465/Product%20Configuration%20%26%20Tech%20Specs/ATTO_465_product_information_sheet_en.pdf
https://www.mtoz-biolabs.com/how-to-measure-the-extinction-coefficient-of-a-fluorescent-protein.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol for Labeling Proteins with ATTO 465 Maleimide

ATTO 465 maleimide is suitable for labeling sulfhydryl (thiol) groups, particularly the cysteine

residues of proteins.[1][7]

Methodology:

Protein Preparation: Dissolve the protein to be labeled at a concentration of 50-100 uM in a
suitable buffer at a pH of 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES).[2]

Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, they must
be reduced. A 10-fold molar excess of a reducing agent like DTT or TCEP is typically
sufficient.[2] If DTT is used, it must be removed by dialysis before adding the dye. This is not
necessary for TCEP.[2]

Dye Preparation: Prepare a 10-20 mM stock solution of ATTO 465 maleimide in an
anhydrous, amine-free solvent such as DMSO immediately before use.[2]

Labeling Reaction: Add a 10-20 molar excess of the dye stock solution to the protein
solution while stirring.[2]

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at
4°C.[2]

Purification: After the reaction, remove any unreacted dye from the labeled protein conjugate
using size-exclusion chromatography or extensive dialysis.[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.
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Workflow for Relative Quantum Yield Determination
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Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
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Workflow for Extinction Coefficient Determination
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Caption: Workflow for Determining Molar Extinction Coefficient.
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Workflow for Protein Labeling with ATTO 465 Maleimide
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Caption: Workflow for Protein Labeling with ATTO 465 Maleimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ATTO 465 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556988#atto-465-maleimide-quantum-yield-and-

extinction-coefficient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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